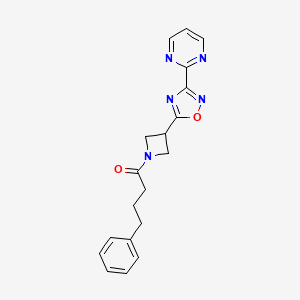

4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

4-phenyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-16(9-4-8-14-6-2-1-3-7-14)24-12-15(13-24)19-22-18(23-26-19)17-20-10-5-11-21-17/h1-3,5-7,10-11,15H,4,8-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJLRWNYAKOTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one, with the CAS number 1323775-58-1 and molecular formula , is a compound of interest due to its potential biological activities. This article synthesizes available data on its biological activity, particularly focusing on antimicrobial properties, cytotoxicity, and molecular interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 1323775-58-1 |

Biological Activity Overview

The compound exhibits notable biological activities primarily attributed to the presence of the pyrimidine and oxadiazole moieties, which are known for their pharmacological significance.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring show promising antimicrobial properties. A study highlighted that compounds with this structure exhibit significant activity against various bacterial strains:

- Antitubercular Activity : Compounds similar to those derived from 1,3,4-oxadiazoles have shown effectiveness against Mycobacterium tuberculosis. For instance, a related compound demonstrated an IC90 value of approximately 4.00 μM against M. tuberculosis .

- Broad-Spectrum Antimicrobial Effects : Studies have reported that oxadiazole derivatives can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The binding affinity of these compounds to bacterial proteins suggests a mechanism involving disruption of essential metabolic pathways .

Cytotoxicity Studies

In vitro cytotoxicity evaluations have shown that certain derivatives of oxadiazole compounds are non-toxic to human cells at effective antimicrobial concentrations. For example, compounds with IC50 values ranging from 1.35 to 2.18 μM were tested on HEK-293 cells and exhibited low cytotoxicity, indicating their potential for therapeutic applications without significant side effects .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins involved in microbial metabolism:

Molecular Docking Studies

Molecular docking studies reveal that this compound can effectively bind to the active sites of critical enzymes in bacteria, such as enoyl reductase (InhA), which is pivotal in fatty acid biosynthesis. The inhibition of this enzyme leads to disruptions in cell wall synthesis and ultimately cell lysis .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Study by Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for antitubercular activity. The most active compounds were shown to inhibit Mycobacterium bovis BCG effectively .

- Research by Paruch et al. (2020) : Focused on optimizing oxadiazole derivatives for improved antibacterial activity against resistant strains like MRSA. The study identified several promising candidates for further development .

Comparison with Similar Compounds

Key Features:

- Oxadiazole substituent : Isopropyl group at position 3 (vs. pyrimidin-2-yl in the target compound).

- Linker: Propanamide chain instead of the azetidine-butanone system.

- Pyrimidine substitution : 4-(1-methyl-1H-pyrazol-4-yl) group at position 2.

Data:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (Da) | 342.2 | |

| Synthetic Yield | 47% |

Comparison :

- However, the absence of the phenyl group could limit hydrophobic interactions.

- The isopropyl substituent on oxadiazole is less polar than the pyrimidin-2-yl group, possibly altering target selectivity .

Piperidine-Based Oxadiazole Derivatives ()

Example Compounds:

1-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]butan-1-one

Phenyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone

Key Features:

- Central ring : 6-membered piperidine (vs. 4-membered azetidine in the target compound).

- Oxadiazole substitution : Pyridin-4-yl group (vs. pyrimidin-2-yl).

- Linker : Methoxy-piperidine bridge (vs. direct azetidine attachment).

Comparison :

Pyrido-Pyrimidinone Derivatives ()

Example Compounds:

2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

2-(1,3-Benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Key Features:

- Substituents : 1,3-Benzodioxol-5-yl and piperazine derivatives.

Comparison :

- The absence of oxadiazole/azetidine motifs suggests divergent biological targets (e.g., kinase inhibition vs. ion channel modulation).

- The benzodioxole group enhances metabolic stability but may introduce steric bulk .

Critical Analysis of Divergences

- Ring Strain vs. Stability : The azetidine core in the target compound introduces strain, which may enhance binding kinetics but complicate synthesis compared to piperidine derivatives .

- Substituent Effects : Pyrimidin-2-yl on oxadiazole (target) offers dual hydrogen-bonding sites, unlike isopropyl () or pyridin-4-yl (), which prioritize steric or solubility effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.